N'-hydroxy-2-(4-nitrophenyl)ethanimidamide
Overview
Description
N'-hydroxy-2-(4-nitrophenyl)ethanimidamide is a useful research compound. Its molecular formula is C8H9N3O3 and its molecular weight is 195.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 209072. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Formation of Vic-Dioxime Complexes
N'-hydroxy-2-(4-nitrophenyl)ethanimidamide is used in the synthesis of new vic-dioxime complexes. These ligands form mononuclear complexes with metals such as Co(II), Ni(II), Cu(II), and Zn(II). The complexes exhibit varied structural properties and have been characterized using techniques like IR, NMR, UV-Visible spectroscopy, and thermogravimetric analyses (Canpolat & Kaya, 2005).
Nitro Group Nucleophilic Substitution
This compound plays a role in nitro group nucleophilic substitution, which is significant in staining cells in hypoxia and in photodynamic therapy. The kinetics of this substitution process involving nitroaromatics like 4-nitro-N-n-butyl-1,8-naphthalimide have been studied, highlighting the impact of micellar catalysis in these reactions (Triboni et al., 2003).
Antibacterial Activity of Thiosemicarbazones
This compound-related compounds, such as thiosemicarbazones, have been synthesized and tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. This research contributes to the development of new antibacterial agents (Parekh & Desai, 2006).
Immunological Studies
In immunological research, derivatives of nitrophenyl compounds are used to study T cell responses and the regulation of immune suppression. This research provides insights into the cellular mechanisms underlying immune responses (Weinberger et al., 1980).
High-Yield Photoreagents for Protein Crosslinking
Compounds related to this compound, specifically 4-nitrophenyl ethers, have been explored as high-yield photoreagents for protein crosslinking and affinity labeling. These reagents are stable under biological conditions but become highly reactive upon irradiation, making them useful in biochemical studies (Jelenc et al., 1978).
Synthesis and Characterization of Diorganotin(IV) Complexes
Research on this compound includes the synthesis and characterization of diorganotin(IV) complexes. These complexes are notable for their potential applications in materials science and coordination chemistry (Çelebier et al., 2007).
Spectrophotometric Determination of Arylsulphatase Activity
Nitrophenyl derivatives are used in the spectrophotometric determination of arylsulphatase activity, an important enzyme in various biological processes. This methodology enhances the understanding and analysis of enzyme activities in biochemical research (Jeffrey & Roy, 1977).
Safety and Hazards
Properties
IUPAC Name |
N'-hydroxy-2-(4-nitrophenyl)ethanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c9-8(10-12)5-6-1-3-7(4-2-6)11(13)14/h1-4,12H,5H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZQCCJPIUSSSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=NO)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C/C(=N/O)/N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40962355 | |
Record name | N-Hydroxy(4-nitrophenyl)ethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40962355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42191-47-9 | |
Record name | NSC209072 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209072 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Hydroxy(4-nitrophenyl)ethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40962355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.